Cas no 73252-24-1 (ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate)

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a versatile heterocyclic compound featuring a cyclopropyl-substituted oxazole core with an ester functional group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The cyclopropyl group enhances steric and electronic properties, while the oxazole ring contributes to stability and diverse binding interactions. The ethyl ester moiety offers flexibility for further derivatization, such as hydrolysis or amidation. Its well-defined molecular architecture ensures consistent performance in coupling reactions and cyclizations. This compound is particularly useful in medicinal chemistry for constructing bioactive scaffolds due to its balanced lipophilicity and synthetic accessibility.
ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate structure
73252-24-1 structure
Product Name:ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
CAS No:73252-24-1
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD16065672
CID:3310044
PubChem ID:13496996
Update Time:2025-06-28

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-OXAZOLECARBOXYLIC ACID, 5-CYCLOPROPYL-, ETHYL ESTER
    • ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
    • Ethyl 5-cyclopropyloxazole-4-carboxylate
    • SCHEMBL8547295
    • 73252-24-1
    • AKOS010897636
    • Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate, AldrichCPR
    • CS-0377582
    • F83920
    • FFBACWXOVOFWQR-UHFFFAOYSA-N
    • Ethyl 5-cyclopropyl-4-oxazolecarboxylate
    • EN300-8060407
    • MDL: MFCD16065672
    • Inchi: 1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3
    • InChI Key: FFBACWXOVOFWQR-UHFFFAOYSA-N
    • SMILES: O1C=NC(C(=O)OCC)=C1C1CC1

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3Ų

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Additional information on ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Ethyl 5-Cyclopropyl-1,3-Oxazole-4-Carboxylate: A Comprehensive Overview

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate (CAS No. 73252-24-1) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and two oxygen atoms. The presence of a cyclopropyl group at the 5-position and an ethoxy group at the 4-position makes it a unique derivative with diverse applications.

The synthesis of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate involves a series of well-established organic reactions. Typically, it is prepared through the cyclization of an appropriate amino acid derivative or via a nucleophilic substitution reaction involving a suitable precursor. The cyclopropyl group is introduced through either alkylation or coupling reactions, depending on the desired regiochemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate exhibits interesting chemical properties due to its heterocyclic framework and substituents. The oxazole ring is known for its aromaticity and stability, which contribute to the compound's reactivity in various chemical transformations. The cyclopropyl group introduces strain into the molecule, making it highly reactive in certain contexts, such as in cyclopropane-opening reactions. Additionally, the ethoxy group at the 4-position enhances solubility in organic solvents and facilitates further functionalization.

Recent studies have highlighted the potential of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate as a building block in drug discovery. Its ability to act as a bioisostere for other functional groups has made it valuable in medicinal chemistry. For instance, researchers have explored its use as a substitute for amide bonds in peptide mimetics, offering improved pharmacokinetic profiles without compromising bioactivity. Furthermore, its role as a ligand in metal-mediated catalysis has been investigated, demonstrating its utility in asymmetric synthesis.

In materials science, ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate has been employed as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to undergo polymerization under mild conditions makes it suitable for applications in coatings, adhesives, and electronic devices. Recent breakthroughs have focused on incorporating this compound into stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

The biological activity of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate has also been extensively studied. In vitro assays have revealed its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Additionally, it has shown promise as an antifungal agent against pathogenic fungi such as Candida species. These findings underscore its potential for development into therapeutic agents with broad clinical applications.

From an environmental perspective, ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate demonstrates good biodegradability under aerobic conditions. This property aligns with current sustainability trends and reduces concerns about its long-term impact on ecosystems when used in industrial or agricultural settings.

In conclusion, ethyl 5-cyclopropyl-1,3 oxazole 4 carboxy late (CAS No.73252 24 1) stands out as a multifaceted compound with significant potential across various disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science while maintaining eco-friendly properties that support sustainable practices.

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